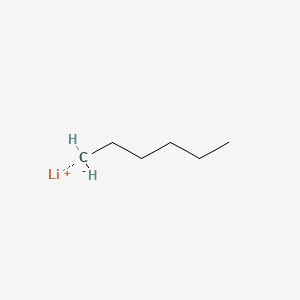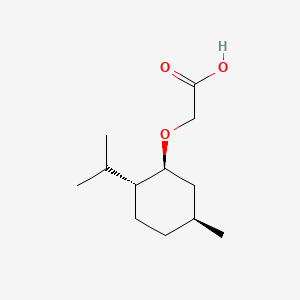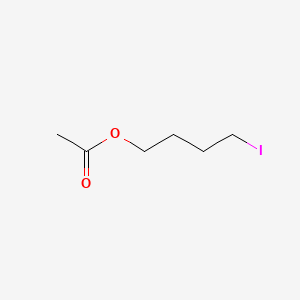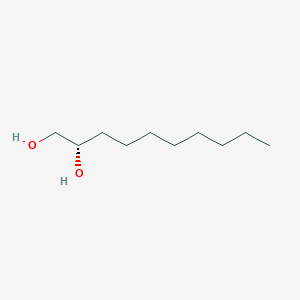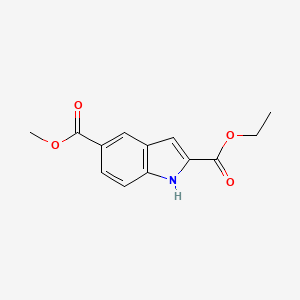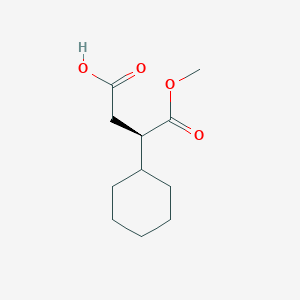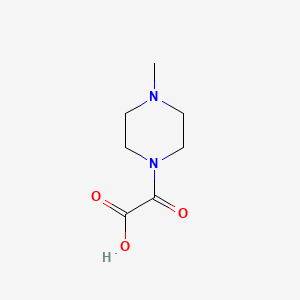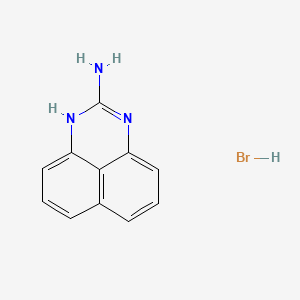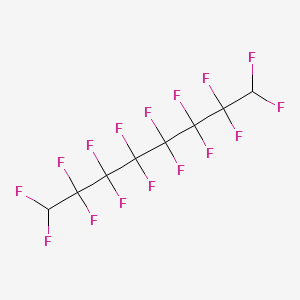
1H,8H-Perfluorooctane
Overview
Description
1H,8H-Perfluorooctane, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane, is a fluorocarbon compound with the molecular formula C₈H₂F₁₆. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a clear, colorless liquid with a high boiling point and low solubility in water .
Mechanism of Action
Target of Action
This compound is a type of per- and polyfluoroalkyl substance (PFAS), which are known to interact with various biological systems
Mode of Action
Some pfass have been shown to exhibit estrogenic activity, affecting the activation of estrogen receptors
Biochemical Pathways
Some PFASs have been associated with immunotoxicity, affecting multiple aspects of the immune system . It is possible that 1H,8H-Perfluorooctane may also influence similar pathways, but more research is needed to confirm this.
Result of Action
Some PFASs have been associated with immunotoxicity, potentially affecting both the innate and adaptive immune responses
Biochemical Analysis
Biochemical Properties
1H,8H-Perfluorooctane plays a role in biochemical reactions primarily due to its interaction with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The nature of these interactions often involves binding to the active sites of enzymes, potentially inhibiting their activity. Additionally, this compound can interact with proteins involved in lipid metabolism, affecting their function and leading to alterations in lipid homeostasis .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving estrogen receptors. This compound can act as an estrogen receptor agonist, leading to changes in gene expression related to estrogenic activity . Furthermore, this compound can impact cellular metabolism by disrupting lipid and cholesterol homeostasis, which may result in altered cellular function and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, acting as a full agonist and modulating the expression of estrogen-responsive genes . Additionally, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of metabolites and overall metabolic flux . These interactions highlight the compound’s potential to disrupt normal cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to persistent alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects underscore the importance of considering both immediate and long-term impacts when assessing the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function without overt toxicity. At higher doses, this compound can induce toxic effects, including disruptions in lipid metabolism and estrogenic activity . Threshold effects have been observed, where specific dosages lead to significant changes in gene expression and metabolic pathways . Understanding these dosage-dependent effects is crucial for evaluating the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid desaturase, affecting the synthesis and degradation of fatty acids . These interactions can lead to changes in metabolic flux and the levels of various metabolites, highlighting the compound’s potential to disrupt normal metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has a high affinity for lipid-rich environments, leading to its accumulation in cellular membranes and lipid droplets . This localization can influence its activity and interactions with other biomolecules, further affecting cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments such as cellular membranes and lipid droplets . This localization is facilitated by its hydrophobic nature and interactions with lipid-binding proteins. The compound’s presence in specific subcellular compartments can modulate its activity and impact various cellular processes, including signaling pathways and metabolic functions .
Preparation Methods
1H,8H-Perfluorooctane can be synthesized through various methods, including the Fowler process and electrochemical fluorination.
Chemical Reactions Analysis
1H,8H-Perfluorooctane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Scientific Research Applications
1H,8H-Perfluorooctane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
1H,8H-Perfluorooctane is similar to other perfluorinated compounds, such as perfluorohexyloctane and perfluorooctane. its unique structure and properties make it distinct:
Perfluorohexyloctane: This compound has a similar application in ophthalmology but differs in its molecular structure and specific properties.
Perfluorooctane: While also a perfluorinated compound, perfluorooctane has different physical properties and applications, particularly in heat transfer and dielectric fluids.
This compound stands out due to its specific combination of stability, inertness, and unique physical properties, making it valuable in a variety of scientific and industrial applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F16/c9-1(10)3(13,14)5(17,18)7(21,22)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVQXKRULILSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379941 | |
| Record name | 1H,8H-Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-99-3 | |
| Record name | 1H,8H-Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,8H-Perfluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


